molecular formula NULL B1174614 pdm-1 protein CAS No. 146409-94-1

pdm-1 protein

Cat. No.: B1174614
CAS No.: 146409-94-1
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Description

Pdm-1 (POU-domain protein in Drosophila melanogaster 1) is a transcription factor belonging to the POU (Pit-Oct-Unc) homeodomain family. It plays a critical role in regulating the transcription of core histone genes during the S phase of the cell cycle, ensuring coordinated histone biosynthesis for chromatin assembly during DNA replication . Pdm-1 binds to evolutionarily divergent octamer elements (e.g., ATTTGCAT-like motifs) in the promoters of Drosophila core histone genes, such as dmH2B, dmH4, dmH2A, and dmH3, and recruits coactivators like dmOCA-S (Drosophila Oct-1 coactivator in S-phase) to activate transcription . Beyond histone regulation, Pdm-1 is implicated in neuronal cell fate specification, boundary formation, and Notch signaling, although these roles may arise from tissue-specific coactivators or non-transcriptional functions .

Properties

CAS No.

146409-94-1

Molecular Formula

NULL

Synonyms

pdm-1 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Proteins

Structural and Functional Comparison with Mammalian Oct-1
Feature Pdm-1 Oct-1 (Human)
Domain Structure Contains a conserved POU DNA-binding domain Conserved POU domain with identical DNA-binding specificity
Binding Motifs Binds divergent octamer elements (e.g., dmH2B-S1, -S2, -S3) with 3 mismatches compared to human H2B octamers Binds canonical ATTTGCAT octamer
Coactivator Requires dmOCA-S for S-phase-specific activation Requires OCA-S (contains GAPDH) for H2B transcription
Role in Histone Regulation Coordinates transcription of all Drosophila core histone genes (H2B, H4, H2A, H3) Primarily regulates H2B transcription; other histones rely on distinct regulators
Cell Cycle Specificity Silencing causes S-phase delays (↓ BrdU incorporation) and G1 accumulation due to histone shortages Loss of Oct-1/OCA-S disrupts S-phase histone synthesis, leading to replication stress

Key Findings :

  • Pdm-1 and Oct-1 share conserved POU domains but recognize divergent promoter elements, reflecting species-specific adaptations .
  • Both rely on coactivators (dmOCA-S/OCA-S) containing metabolic enzymes (e.g., GAPDH) to link histone transcription with cellular energy states .
Comparison with Drosophila Pdm-2

Pdm-1 and Pdm-2 are paralogs in Drosophila with overlapping roles in neural development but distinct contributions to histone regulation:

Aspect Pdm-1 Pdm-2
Histone Regulation Directly binds histone promoters; essential for H2B/H4 transcription No direct evidence of histone gene regulation; primarily neural
Developmental Role Required for RP2 neuron formation but less critical than Pdm-2 Null alleles cause severe RP2 neuron loss (90% reduction vs. 70% for Pdm-1)
Genetic Interaction Partial functional overlap; double pdm-1/pdm-2 mutants show synergistic defects Dominant role in neural lineages

Key Findings :

  • Pdm-1 and Pdm-2 exhibit partial redundancy in neurogenesis but diverged in histone regulation, highlighting functional specialization .
Comparison with Yeast Histone Regulators
Regulator Organism Mechanism Similarity to Pdm-1
Spt10 S. cerevisiae Binds histone promoters via TATA-box motifs Lacks POU domain; no direct structural homology
HIR Complex S. cerevisiae Represses histone transcription outside S-phase Opposite role to Pdm-1 (repressive vs. activating)
Oct-1/OCA-S Human S-phase-specific activation via OCA-S/GAPDH Functional analogy in coactivator usage

Key Findings :

  • Pdm-1’s S-phase-specific activation contrasts with yeast HIR’s repression, underscoring evolutionary divergence in cell cycle control .

Research Findings and Data Tables

Table 1: Temporal Effects of Pdm-1 Silencing on Histone Expression
Time Post-RNAi dmH2B mRNA dmH2B Protein Cell Cycle Phase Viability
72 hours ↓ 60% No significant change G2 phase ↓; G1 phase ↑ No change
96 hours ↓ 80% ↓ 50% S-phase arrest; BrdU ↓ 40% ↓ 30%
Table 2: Pdm-1 Binding Sites in Core Histone Promoters
Gene Number of Octamer Sites Key Binding Motifs Functional Impact of Mutation
dmH2B 3 (S1, S2, S3) ATTTGCAT variants ↓ 70% transcriptional activity
dmH4 3 AT-rich divergent octamers ↓ 65% activity upon disruption
dmH2A/H3 2–4 Partially conserved ATTTGCAT-like motifs Not fully characterized

Q & A

Q. What is the functional role of pdm-1 in Drosophila neurogenesis?

pdm-1, a POU-homeodomain transcription factor, is critical for specifying the identity of Ganglion Mother Cell 4-2a (GMC4-2a) in the Drosophila central nervous system (CNS). This specification is essential for the subsequent generation of mature RP2 motoneurons. Loss of pdm-1 function reduces the proportion of hemisegments with RP2 neurons (72% in pdm-1 mutants vs. 100% in wild-type embryos) due to altered GMC4-2a identity, as evidenced by disrupted Eve expression .

Q. What experimental models are commonly used to study pdm-1 function?

Key models include:

  • EMS-induced mutants (e.g., pdm-1<sup>E3z</sup>), which lack detectable Pdm-1 protein .
  • Deficiency alleles (e.g., Df(2L)prdl.7), which delete pdm-1 and adjacent genes .
  • Overexpression transgenes (e.g., HSpdm-1), where pdm-1 cDNA is driven by a heat-shock promoter to rescue RP2 neuron loss in pdm-2 mutants .

Q. How is pdm-1 expression analyzed in embryonic CNS development?

Co-expression with pdm-2 in GMC4-2a is confirmed via antibody staining and RNA in situ hybridization. High-resolution imaging shows nuclear localization of Pdm-1 and Pdm-2 proteins in GMC4-2a, but not in neuroblasts or mature neurons .

Advanced Research Questions

Q. How do researchers address functional redundancy between pdm-1 and pdm-2 in experimental design?

Functional overlap is dissected using:

  • Double mutants : Deficiencies deleting both genes (e.g., Df(2L)GR4) result in complete RP2 neuron loss, unlike single mutants .
  • Phenotypic comparison : pdm-1 null alleles exhibit weaker phenotypes (99% hemisegments with RP2 neurons) compared to pdm-2 nulls (90%), suggesting pdm-2 has a dominant role .
  • Rescue experiments : Overexpressing pdm-1 in pdm-2 mutants partially restores RP2 neurons (14% of hemisegments), confirming functional compensation .

Q. What methodological challenges arise when analyzing pdm-1’s transcriptional regulatory mechanisms?

Key challenges include:

  • RNAi specificity : Off-target effects in S2 cell RNAi screens require validation via rescue experiments or orthogonal methods like CRISPR .
  • Epistatic analysis : Determining hierarchical relationships (e.g., pdm-1 acts upstream of Eve in GMC4-2a) necessitates temporal expression profiling and mutant epistasis tests .
  • Quantitative assays : Fluorescence-activated cell sorting (FACS) of GMC4-2a and RT-qPCR are used to measure transcriptional targets like Eve and DPTP99A .

Q. How can contradictions in phenotypic data between pdm-1 and pdm-2 mutants be resolved?

Contradictions arise from partial redundancy and technical variability. Strategies include:

  • Statistical rigor : Replicate experiments (n ≥ 3) and use non-parametric tests for small sample sizes (e.g., Mann-Whitney U test) .
  • Allelic series : Compare multiple alleles (e.g., pdm-1<sup>E3z</sup> vs. Df(2L)prdl.7) to control for background mutations .
  • Technical validation : Antibody staining and RNA in situ confirm protein/nRNA loss in mutants, ruling out off-target effects .

Q. What evidence supports pdm-1’s role in histone gene regulation, and how does this intersect with neurogenesis?

pdm-1 binds octamer motifs in dmH2B and dmH4 histone promoters, facilitating S-phase transcriptional coordination via dmOCA-S co-activators. This role is distinct from its neurogenic function but may influence chromatin accessibility during GMC4-2a differentiation .

Methodological Recommendations

  • Mutant validation : Always confirm protein loss via antibody staining and RNA in situ .
  • Rescue experiments : Use tissue-specific promoters (e.g., HSP70) to avoid pleiotropic effects .
  • Data interpretation : Account for genetic background by backcrossing mutants for ≥5 generations .

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